molecular formula C9H3BrCl3N B12999101 3-Bromo-2,4,7-trichloroquinoline

3-Bromo-2,4,7-trichloroquinoline

Cat. No.: B12999101
M. Wt: 311.4 g/mol
InChI Key: GHIKGUSNXJGMMW-UHFFFAOYSA-N
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Description

3-Bromo-2,4,7-trichloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Bromo-2,4,7-trichloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives under controlled conditions. For instance, the reaction of 2,4,7-trichloroquinoline with bromine in the presence of a catalyst can yield this compound. Industrial production methods may involve large-scale bromination and chlorination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-2,4,7-trichloroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2,4,7-trichloroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,7-trichloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-Bromo-2,4,7-trichloroquinoline can be compared with other halogenated quinoline derivatives, such as:

  • 3-Bromo-4,5,7-trichloroquinoline
  • 3,5,6,7,8-pentachloroquinoline
  • 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone

These compounds share similar structural features but differ in the number and position of halogen atoms, which can influence their reactivity and applications. This compound is unique due to its specific halogenation pattern, which provides distinct chemical and biological properties .

Properties

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.4 g/mol

IUPAC Name

3-bromo-2,4,7-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-7-8(12)5-2-1-4(11)3-6(5)14-9(7)13/h1-3H

InChI Key

GHIKGUSNXJGMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=C2Cl)Br)Cl

Origin of Product

United States

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